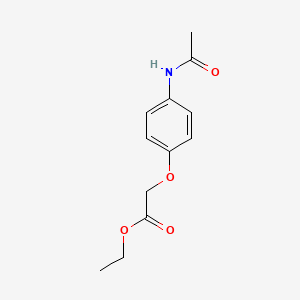

Ethyl 2-(4-acetamidophenoxy)acetate

概述

描述

Ethyl 2-(4-acetamidophenoxy)acetate (C₁₂H₁₅NO₄, molecular weight 237.25) is an ester derivative synthesized via alkylation and reduction reactions. The compound is prepared by reacting p-nitrophenol with ethyl bromoacetate in the presence of potassium carbonate and potassium iodide, followed by reduction using Fe/NH₄Cl to yield the aminophenoxy intermediate. Further acetylation introduces the acetamido group, forming the final product . Its structure features a phenoxyacetate backbone with a 4-acetamido substituent, confirmed via NMR (δH: 6.62–1.18 ppm) and elemental analysis (C 61.50%, H 6.72%, N 7.21%) . The compound serves as a precursor for pharmaceutical agents, including dual glucokinase activators and ionic liquid prodrugs .

准备方法

Esterification Method

The most common method for synthesizing Ethyl 2-(4-acetamidophenoxy)acetate is through the esterification of 4-acetamidophenol with ethyl chloroacetate.

- Reactants: 4-acetamidophenol and ethyl chloroacetate

- Catalyst: Potassium carbonate (K2CO3)

- Solvent: Dry acetone

- Conditions: Reflux for approximately 6 hours

This method yields the desired product after cooling, filtration, and recrystallization from ethanol. The reaction can be summarized as follows:

$$

\text{4-acetamidophenol} + \text{ethyl chloroacetate} \xrightarrow{\text{K2CO3, acetone}} \text{this compound}

$$

Alternative Synthesis Route

Another effective route involves the reaction of 4-acetamidophenylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

- Reactants: 4-acetamidophenylacetic acid and ethanol

- Catalyst: Sulfuric acid

- Conditions: Reflux

This method also leads to a high yield of this compound with purification by recrystallization.

| Method | Reactants | Catalyst | Solvent | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| Esterification (K2CO3) | 4-acetamidophenol + ethyl chloroacetate | K2CO3 | Acetone | ~85 | 6 hours |

| Esterification (H2SO4) | 4-acetamidophenylacetic acid + ethanol | Sulfuric acid | - | High | Reflux |

After synthesis, the product can be characterized using various analytical techniques:

- Melting Point: Approximately 78°C

- FT-IR Spectroscopy: Characteristic peaks for N-H (3387 cm$$^{-1}$$), C=O (1743 cm$$^{-1}$$), and C-O-C (1242 cm$$^{-1}$$).

- NMR Spectroscopy: Chemical shifts observed in $$^{1}$$H NMR provide insights into the molecular structure.

The yield of this compound can vary based on the method employed. The esterification using potassium carbonate generally provides a yield of around 85%, while methods involving sulfuric acid can achieve higher yields due to more vigorous reaction conditions.

化学反应分析

Types of Reactions: Ethyl 2-(4-acetamidophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenoxy acids.

Reduction: Reduction reactions can convert the acetylamino group to an amine.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Phenoxy acids.

Reduction: Aminophenoxyacetates.

Substitution: Various substituted phenoxyacetates.

科学研究应用

Chemical Properties and Structure

Ethyl 2-(4-acetamidophenoxy)acetate has the molecular formula and a molecular weight of 235.25 g/mol. The compound features an acetamido group attached to a phenoxyacetic acid derivative, which is critical for its biological activity and utility in synthesis.

Chemistry

- Synthesis Intermediate : this compound is utilized as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in the development of various pharmaceuticals and agrochemicals by serving as a building block for further chemical modifications.

Biology

- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have explored its effects on various biological targets, suggesting that it may inhibit certain bacterial growth and modulate inflammatory pathways .

Medicine

- Drug Development : Ongoing research aims to evaluate the pharmacological potential of this compound as a drug candidate. Its structural characteristics may allow it to interact with specific biological targets, leading to therapeutic applications in treating diseases related to inflammation or infection .

Industry

- Agrochemical Development : The compound is also significant in the formulation of agrochemicals. Its effectiveness in controlling pests and weeds makes it valuable in agricultural applications, contributing to crop protection strategies .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various phenoxyacetic acid derivatives, this compound was found to exhibit notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

This data highlights the compound's potential for development into antimicrobial agents.

Case Study 2: Anti-Inflammatory Effects

Another study investigated the anti-inflammatory effects of this compound in animal models of induced inflammation. The results demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting its potential therapeutic use in managing inflammatory diseases .

作用机制

The mechanism of action of Ethyl 2-(4-acetamidophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

相似化合物的比较

The structural and functional nuances of ethyl 2-(4-acetamidophenoxy)acetate can be elucidated by comparing it to analogous phenoxyacetate esters and related derivatives. Below is a detailed analysis:

Structural Analogues

Physicochemical Properties

生物活性

Ethyl 2-(4-acetamidophenoxy)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the esterification of p-acetamidophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. This process yields this compound, which can then undergo further reactions to produce various derivatives with enhanced biological properties .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are comparable to those of paracetamol (acetaminophen), suggesting that this compound may serve as a potential therapeutic agent in treating inflammatory conditions .

- Mechanism of Action: The anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways.

Antimicrobial Activity

This compound also shows promising antimicrobial activity . Studies have demonstrated that compounds with similar structures exhibit effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Case Studies

- In Vivo Studies: In a study examining the anti-inflammatory effects using the carrageenan-induced paw edema model, this compound demonstrated a significant reduction in edema volume compared to control groups, indicating its efficacy as an anti-inflammatory agent .

- Antimicrobial Screening: Another study highlighted the antimicrobial properties of derivatives synthesized from this compound. These derivatives showed higher antibacterial activity than antifungal activity, suggesting their potential use in treating bacterial infections .

Comparative Biological Activity Table

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anti-inflammatory, analgesic | Similar to paracetamol |

| Paracetamol (Acetaminophen) | Analgesic | Widely used with lower toxicity |

| Ethyl 2-(4-hydroxyphenyl)acetate | Antioxidant | Exhibits strong antioxidant properties |

| N-(4-Acetamidophenyl)glycine | Neuroprotective | Potential in neurological disorders |

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Pharmacokinetics: Detailed studies on absorption, distribution, metabolism, and excretion (ADME) profiles will help understand the therapeutic potential and safety profile of this compound.

- Molecular Docking Studies: Investigating interactions with specific biological targets can provide insights into its mechanism of action and guide the design of more potent derivatives.

- Clinical Trials: Conducting clinical trials will be essential to validate efficacy and safety in human subjects.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(4-acetamidophenoxy)acetate, and what experimental conditions are critical for reproducibility?

- Methodological Answer : The compound is synthesized via nucleophilic substitution by reacting N-(4-hydroxyphenyl)acetamide with ethyl chloroacetate in dry acetone, using anhydrous potassium carbonate as a base. Key steps include refluxing for 4–6 hours, followed by quenching in ice water, filtration, and recrystallization from ethanol . Optimizing reaction time and solvent purity (e.g., anhydrous acetone) ensures high yields (>80%). Monitoring via TLC (e.g., hexane:ethyl acetate, 3:1) confirms reaction completion.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm ester formation (e.g., ethyl group signals at δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH) and acetamide resonance (δ ~2.1 ppm for CH) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 253.2 (CHNO) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How is the compound utilized as a precursor in medicinal chemistry research?

- Methodological Answer : The ester is hydrolyzed to 2-(4-acetamidophenoxy)acetic acid or reacted with hydrazine hydrate to form 4-acetamidophenoxy acetyl hydrazide , a key intermediate for synthesizing 1,3,4-oxadiazoles. Cyclization with substituted aromatic carboxylic acids (e.g., using POCl) yields derivatives with anti-inflammatory or antibacterial activity .

Advanced Research Questions

Q. How can conflicting crystallographic data during structural analysis be resolved?

- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., R-factor >5%) may arise from crystal quality or refinement parameters. Use SHELXL for small-molecule refinement, adjusting parameters like HKLF 5 for twinned data. Cross-validate with Olex2 or Mercury for electron density maps. For ambiguous hydrogen bonding, employ neutron diffraction or DFT calculations .

Q. What strategies address discrepancies in biological activity data between in vitro and in silico studies?

- Methodological Answer : If docking scores (e.g., Glide XP scores < -6.0 kcal/mol) contradict bioassay results (e.g., MIC >50 µg/mL for Klebsiella pneumoniae), consider:

- Solvent effects : Test derivatives in DMSO-free buffers to exclude solvent interference.

- Conformational flexibility : Perform molecular dynamics simulations (e.g., 100 ns runs) to assess binding stability.

- Off-target assays : Use kinase profiling or proteomics to identify unintended interactions .

Q. How can reaction yields be optimized for hydrazide derivatives of this compound?

- Methodological Answer : Improve yields (>90%) by:

- Stoichiometry : Use 1.2 equivalents of hydrazine hydrate to ensure complete conversion.

- Temperature control : Maintain 0–5°C during hydrazine addition to minimize side reactions.

- Purification : Employ silica gel chromatography (ethyl acetate:methanol, 9:1) or recrystallization from ethanol/water mixtures .

Q. What computational approaches validate molecular docking predictions for 1,3,4-oxadiazole derivatives?

- Methodological Answer :

- Ensemble docking : Use multiple protein conformations (e.g., from NMR or MD simulations) to account for receptor flexibility.

- Binding free energy calculations : Apply MM-GBSA or MM-PBSA to refine docking scores.

- Pharmacophore alignment : Compare docked poses with known inhibitors (e.g., COX-2) using Phase or MOE .

Q. Data Interpretation and Contradiction Analysis

Q. How to troubleshoot low yields in the synthesis of this compound?

- Methodological Answer :

- Moisture sensitivity : Ensure anhydrous conditions by pre-drying acetone over molecular sieves.

- Catalyst efficiency : Replace KCO with CsCO for enhanced nucleophilicity.

- Side-product analysis : Use LC-MS to identify byproducts (e.g., di-ester formation) and adjust stoichiometry .

Q. Why might C NMR spectra show unexpected peaks, and how are they resolved?

- Methodological Answer : Extra peaks at δ ~170–175 ppm may indicate hydrolysis to the carboxylic acid. Confirm solvent purity (e.g., deuterated DMSO dryness) and avoid prolonged storage in protic solvents. Repurify via column chromatography if necessary .

Q. Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl).

- PPE : Wear nitrile gloves and safety goggles; avoid contact with hydrazine hydrate (corrosive).

- Waste disposal : Neutralize acidic/byproduct streams with NaHCO before disposal .

属性

IUPAC Name |

ethyl 2-(4-acetamidophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-16-12(15)8-17-11-6-4-10(5-7-11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTRDUZXXPCTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309496 | |

| Record name | Ethyl (4-acetamidophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67202-81-7 | |

| Record name | 67202-81-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4-acetamidophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。